2,2-difluoro-N-phenylcyclopentane-1-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 2,2-difluoro-N-phenylcyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with difluoromethyl phenyl ketone under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF). The mixture is then refluxed for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2-Difluoro-N-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Scientific Research Applications
2,2-Difluoro-N-phenylcyclopentane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2,2-Difluoro-N-phenylcyclopentane-1-carboxamide can be compared with other similar compounds, such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound is known for its inhibitory activity against the NLRP3 inflammasome.
N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide: Another fluorinated compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13F2NO |
---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
2,2-difluoro-N-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C12H13F2NO/c13-12(14)8-4-7-10(12)11(16)15-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,15,16) |
InChI Key |
VORJYTYYGMTCHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(F)F)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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